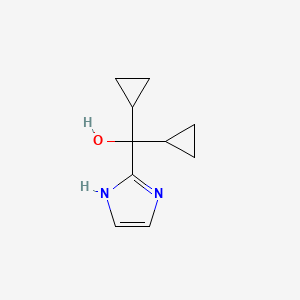

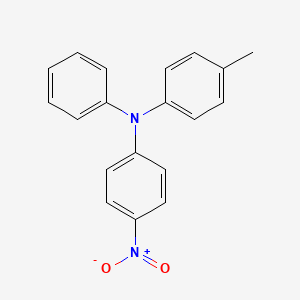

![molecular formula C15H13ClO3 B1419846 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid CAS No. 1053116-94-1](/img/structure/B1419846.png)

2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid

説明

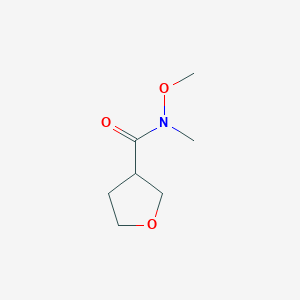

2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid (2-CPMB) is a synthetic organic compound that is used in various scientific research applications. It is a derivative of benzoic acid, containing a phenyl group attached to the carboxyl group, and a 2-chloro-methoxy group attached to a methyl group. 2-CPMB is a white, crystalline solid that is soluble in water and alcohol. It has a melting point of approximately 150°C and a boiling point of approximately 300°C.

科学的研究の応用

- Application : Synthesis of Antiprotozoal Indazole Derivatives

- Method : The 2-phenyl-2H-indazole scaffold was accessed by a one-pot procedure, which includes a combination of ultrasound synthesis under neat conditions as well as Cadogan’s cyclization .

- Results : The biological assays revealed structural features that favor the antiprotozoal activity against the three protozoans tested, e.g., electron withdrawing groups at the 2-phenyl ring . The best potency was found for 2-phenyl-2H-indazole derivatives substituted with methoxycarbonyl .

- Application : Synthesis of Ketamine

- Method : The synthesis of ketamine has been done in five steps. At first, the cyclohexanone was made to react with 2-chlorophenylmagnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid .

- Results : The imination of this intermediate by methylamine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .

Scientific Field: Medicinal Chemistry

Scientific Field: Pharmaceutical Chemistry

- Application : Synthesis of Antidepressant Molecules

- Method : The synthesis of antidepressant molecules often involves metal-catalyzed reactions. Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

- Results : The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline. Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

- Application : Biological Potential of Indole Derivatives

- Method : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

- Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Scientific Field: Medicinal Chemistry

Scientific Field: Pharmaceutical Sciences

- Application : Synthesis of Anti-depressant Molecules

- Method : The synthesis of anti-depressant molecules often involves metal-catalyzed reactions. Key structural motifs included in anti-depressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

- Results : The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline. Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

- Application : Biological Potential of Indole Derivatives

- Method : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

- Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Scientific Field: Medicinal Chemistry

Scientific Field: Pharmaceutical Sciences

特性

IUPAC Name |

2-[(2-chlorophenyl)methoxy]-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-10-6-7-14(12(8-10)15(17)18)19-9-11-4-2-3-5-13(11)16/h2-8H,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEZCVYVHQLDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

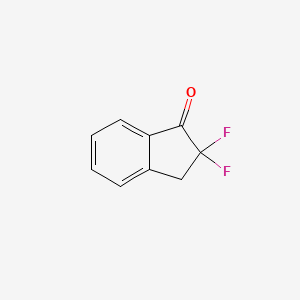

![6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1419772.png)

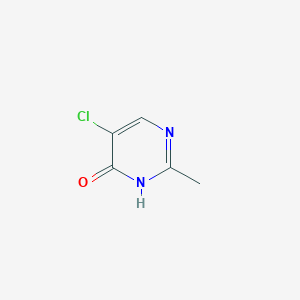

![1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B1419773.png)

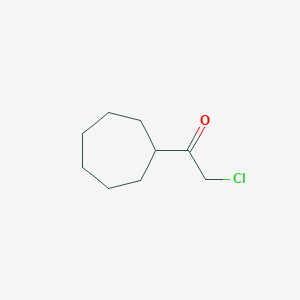

![(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1419779.png)

![6-methyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1419785.png)